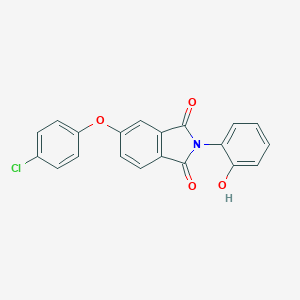![molecular formula C25H22ClN3O4 B339143 2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B339143.png)
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a quinoxaline ring, a chlorobenzoyl group, and an ethoxyphenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoxaline derivative using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxyphenylacetamide Moiety: This final step involves the reaction of the intermediate with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Secondary alcohol derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline ring can intercalate with DNA, potentially inhibiting the activity of DNA-dependent enzymes. Additionally, the chlorobenzoyl group may interact with protein targets, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(4-chlorobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalinyl]-N-phenylacetamide
- 2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalinyl]-N-(4-ethoxyphenyl)acetamide
- 2-[1-(4-methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalinyl]-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxyphenylacetamide moiety, which can enhance its solubility and bioavailability. The combination of the chlorobenzoyl group and the quinoxaline ring also provides a distinct structural framework that can interact with a wide range of biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H22ClN3O4 |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-2-33-19-13-11-18(12-14-19)27-23(30)15-22-24(31)28-20-5-3-4-6-21(20)29(22)25(32)16-7-9-17(26)10-8-16/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,31) |
Clé InChI |
JZYLDMNURWODKH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339067.png)
![2-(2-naphthyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B339071.png)
![2-(2-naphthyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B339072.png)

![2-(1-Naphthyl)-2-oxoethyl ({[(phenylacetyl)amino]acetyl}amino)acetate](/img/structure/B339076.png)




![5-(4-CHLOROPHENOXY)-2-[3-(QUINOXALIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B339086.png)
